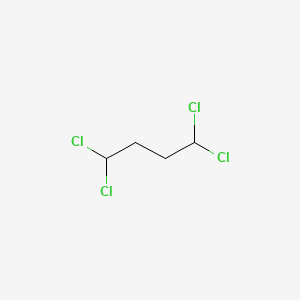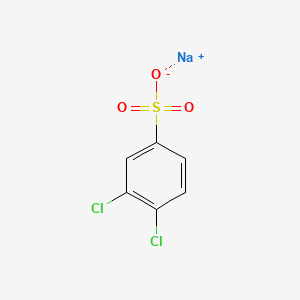
Flavone, 2',3,5,7-tetramethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavone, 2’,3,5,7-tetramethoxy- is a type of flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific structure of Flavone, 2’,3,5,7-tetramethoxy- includes four methoxy groups attached to the flavone backbone, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Flavone, 2’,3,5,7-tetramethoxy- typically involves the condensation of appropriate methoxy-substituted benzaldehydes with 2-hydroxyacetophenone derivatives, followed by cyclization and oxidation steps. One common method involves the use of 2-hydroxy-4,5,6-trimethoxyacetophenone and p-methoxybenzaldehyde, which are condensed to form a chalcone intermediate. This intermediate is then subjected to oxidative cyclization to yield the desired flavone .
Industrial Production Methods: Industrial production of Flavone, 2’,3,5,7-tetramethoxy- may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Flavone, 2’,3,5,7-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions
Major Products:
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Flavanone derivatives.
Substitution: Various substituted flavones depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations .
Mechanism of Action
The biological effects of Flavone, 2’,3,5,7-tetramethoxy- are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways such as the PI3K/Akt pathway
Comparison with Similar Compounds
Flavone, 2’,3,5,7-tetramethoxy- can be compared with other methoxy-substituted flavones:
Similar Compounds:
Uniqueness: Flavone, 2’,3,5,7-tetramethoxy- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methoxy groups at positions 2’, 3, 5, and 7 provides distinct antioxidant and anticancer properties compared to other flavones .
Properties
CAS No. |
14585-15-0 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3,5,7-trimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-9-14(23-3)16-15(10-11)25-18(19(24-4)17(16)20)12-7-5-6-8-13(12)22-2/h5-10H,1-4H3 |
InChI Key |
NTNCTDGFHLGZFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)





![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)

![4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol](/img/structure/B13835796.png)
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate](/img/structure/B13835809.png)

